REACTION_CXSMILES
|
CN(C1C=CC(N[CH:11]2[CH:17]=[CH:16][C:14](=[O:15])[CH:13]=[CH:12]2)=CC=1)C.O=C1O[C@H:24]([C@H:26](CO)O)[C:22](O)=[C:20]1O.C1C(=NC2C=CC(N)=CC=2)C=C[C:32](=[O:33])C=1>C(O)C>[CH3:32][O:33][C:11]1[C:12]2[C:13](=[CH:20][CH:22]=[CH:24][CH:26]=2)[C:14]([OH:15])=[CH:16][CH:17]=1
|
Name
|
leuco indoaniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=C(C=C1)NC2C=CC(=O)C=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.432 g
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This solution was added to the polymer
|
Type
|
ADDITION
|
Details
|
premix solution after the color change from blue to brown
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C2=CC=CC=C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |